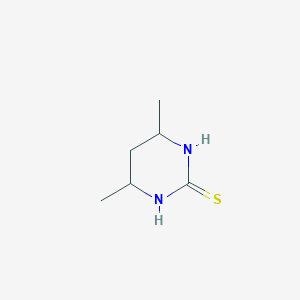

2-Thiono-4,6-dimethyltetrahydropyrimidin

Description

Properties

Molecular Formula |

C6H12N2S |

|---|---|

Molecular Weight |

144.24 g/mol |

IUPAC Name |

4,6-dimethyl-1,3-diazinane-2-thione |

InChI |

InChI=1S/C6H12N2S/c1-4-3-5(2)8-6(9)7-4/h4-5H,3H2,1-2H3,(H2,7,8,9) |

InChI Key |

CYAIPFCCRKIPBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC(=S)N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2(1H)-pyrimidinethione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,6-dimethyl-2-hydroxypyrimidine with phosphorus pentasulfide (P2S5) can yield 4,6-Dimethyl-2(1H)-pyrimidinethione. The reaction typically occurs in an inert solvent such as toluene or xylene, under reflux conditions.

Industrial Production Methods

Industrial production of 4,6-Dimethyl-2(1H)-pyrimidinethione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2(1H)-pyrimidinethione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

Reduction: The compound can be reduced to yield 4,6-dimethyl-2(1H)-pyrimidinol.

Substitution: The methyl groups can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: 4,6-Dimethyl-2(1H)-pyrimidinesulfoxide or 4,6-Dimethyl-2(1H)-pyrimidinesulfone.

Reduction: 4,6-Dimethyl-2(1H)-pyrimidinol.

Substitution: Various substituted pyrimidinethione derivatives depending on the electrophile used.

Scientific Research Applications

4,6-Dimethyl-2(1H)-pyrimidinethione has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2(1H)-pyrimidinethione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with nucleic acid synthesis or function, contributing to its antimicrobial and antiviral effects.

Comparison with Similar Compounds

Similar Compounds

4,6-Dimethyl-2-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a thione group.

4,6-Dimethyl-2-pyrimidinol: The reduced form of 4,6-Dimethyl-2(1H)-pyrimidinethione.

4,6-Dimethyl-2-pyrimidinesulfoxide: The oxidized form of 4,6-Dimethyl-2(1H)-pyrimidinethione.

Uniqueness

4,6-Dimethyl-2(1H)-pyrimidinethione is unique due to its thione group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from its hydroxyl and sulfoxide analogs, which have different chemical and biological properties.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Thiono-4,6-dimethyltetrahydropyrimidin derivatives?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiourea derivatives with β-diketones or β-ketoesters under acidic or basic conditions. For example, 2-substituted thieno[2,3-d]pyrimidines can be synthesized via a one-pot reaction using chloroacetic acid and thiourea in ethanol under reflux, achieving yields of 70–85% . Modifications at the 4- and 6-positions often require alkylation or nucleophilic substitution with methyl halides, monitored by TLC for reaction completion .

Q. How is the structural characterization of 2-Thiono-4,6-dimethyltetrahydropyrimidin performed?

- Methodological Answer : X-ray crystallography is used to confirm the tetrahydropyrimidine ring conformation and thione group orientation, as demonstrated in studies of related compounds (e.g., C16H13NO2S, P21/c space group, resolution ≤ 0.84 Å) . NMR spectroscopy (¹H/¹³C) identifies methyl substituents (δ ~2.3 ppm for CH₃) and thione sulfur interactions (¹H splitting patterns). IR spectra show thione C=S stretches at 1200–1250 cm⁻¹ .

Q. What primary biological activities have been reported for this compound class?

- Methodological Answer : Derivatives exhibit anti-tyrosinase activity (IC₅₀ ~15–25 µM), assessed via mushroom tyrosinase assays using L-DOPA as a substrate . Antitumor potential is evaluated via MTT assays against cancer cell lines (e.g., HepG2, IC₅₀ ~8–12 µM), with SAR studies linking 4,6-methyl groups to enhanced cytotoxicity . Antimicrobial screening (MIC ~32–64 µg/mL) uses agar dilution methods against Gram-positive bacteria .

Advanced Questions

Q. How can stability challenges during storage and screening of 2-Thiono-4,6-dimethyltetrahydropyrimidin derivatives be mitigated?

- Methodological Answer : Stability issues in DMSO (e.g., oxidation or dimerization) are addressed by preparing fresh stock solutions, limiting freeze-thaw cycles, and using antioxidants like ascorbic acid (0.1 mM). Stability is monitored via HPLC (C18 column, MeOH/H₂O mobile phase) over 24–72 hours .

Q. What strategies optimize structure-activity relationships (SAR) for dual-target inhibitors (e.g., EGFR/VEGFR-2)?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at position 4 to enhance kinase binding affinity (ΔG = −9.2 kcal/mol via AutoDock Vina). Morpholine or p-tolyl acetamide substituents at position 2 improve solubility and selectivity (e.g., 50-fold selectivity over non-cancerous cells) . Validate dual inhibition via Western blot (phospho-EGFR/VEGFR-2 reduction) and CAM angiogenesis assays .

Q. How to resolve contradictions in biological activity data across assays?

- Methodological Answer : Discrepancies (e.g., high in vitro vs. low cellular activity) may arise from poor membrane permeability. Address this by logP optimization (target 2–3 via ClogP) or prodrug strategies (e.g., acetyl-protected thiols). Cross-validate using orthogonal assays: SPR for binding affinity, comet assays for DNA damage .

Q. How are computational methods integrated into experimental design for this compound class?

- Methodological Answer : Molecular docking (AutoDock, Gold Suite) predicts binding to tyrosinase (PDB: 2Y9X) and EGFR (PDB: 1M17), prioritizing derivatives with hydrogen bonds to His263 or Lys721. MD simulations (100 ns, AMBER) assess complex stability (RMSD ≤ 2 Å). DFT calculations (B3LYP/6-31G*) optimize tautomeric forms (e.g., thione vs. thiol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.